4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C16H22O7 It is a derivative of benzoic acid, specifically modified with ethoxy and oxobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethoxy-4-oxobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: 4-hydroxy-4-oxobutyl 3,4,5-trimethoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate involves its interaction with cellular components. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with a methyl ester group instead of the ethoxy-oxobutyl group.
Ethyl 3,4,5-trimethoxybenzoate: Contains an ethyl ester group, differing in the length and structure of the ester chain.
Uniqueness
4-Ethoxy-4-oxobutyl 3,4,5-trimethoxybenzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
918668-60-7 |
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Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H22O7/c1-5-22-14(17)7-6-8-23-16(18)11-9-12(19-2)15(21-4)13(10-11)20-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
HUIORXFFVFXNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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